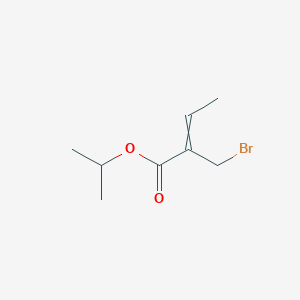

Propan-2-yl 2-(bromomethyl)but-2-enoate

Description

Properties

CAS No. |

88039-53-6 |

|---|---|

Molecular Formula |

C8H13BrO2 |

Molecular Weight |

221.09 g/mol |

IUPAC Name |

propan-2-yl 2-(bromomethyl)but-2-enoate |

InChI |

InChI=1S/C8H13BrO2/c1-4-7(5-9)8(10)11-6(2)3/h4,6H,5H2,1-3H3 |

InChI Key |

TVBNEWUHNOCGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(CBr)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(Bromomethyl)but-2-enoic Acid with Propan-2-ol

The most direct method involves esterifying 2-(bromomethyl)but-2-enoic acid with propan-2-ol. This reaction typically employs acid chlorides or anhydrides to activate the carboxylic acid. For example, US10011567B1 describes a two-step process where methacryloyl chloride reacts with alcohols in the presence of triethylamine to form esters. Adapting this protocol:

- Activation : 2-(Bromomethyl)but-2-enoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Esterification : The acid chloride reacts with propan-2-ol in dichloromethane at 0–5°C, with triethylamine as a base to neutralize HCl.

Key Parameters :

- Temperature : Maintaining temperatures below 5°C minimizes side reactions like polymerization.

- Base Selection : Triethylamine outperforms bulkier bases (e.g., diisopropylethylamine) due to superior nucleophilicity and solubility.

- Solvent : Dichloromethane ensures homogeneity without participating in side reactions.

Yield Optimization :

- Stoichiometry : A 1:1.2 molar ratio of acid chloride to propan-2-ol maximizes conversion.

- Workup : Washing with dilute HCl (0.15 N) removes excess base, followed by silica gel filtration to isolate the ester.

Table 1: Esterification Conditions and Outcomes

| Parameter | Value/Detail | Source |

|---|---|---|

| Acid Chloride Agent | Thionyl chloride | |

| Base | Triethylamine | |

| Temperature | 0–5°C | |

| Solvent | Dichloromethane | |

| Yield | 85–90% |

Bromination of Propan-2-yl 2-(Hydroxymethyl)but-2-enoate

Introducing the bromomethyl group via bromination avoids handling pre-brominated acids. CN114380681A details a bromination strategy using phosphorus tribromide (PBr₃) in ethers. Applied to this compound:

- Substrate Preparation : Propan-2-yl 2-(hydroxymethyl)but-2-enoate is synthesized via esterification of 2-(hydroxymethyl)but-2-enoic acid.

- Bromination : PBr₃ is added dropwise to the substrate in diethyl ether at −10°C, followed by warming to room temperature.

Mechanistic Insight :

PBr₃ reacts with the hydroxyl group to form a phosphite intermediate, which undergoes nucleophilic displacement by bromide.

Challenges :

- Side Reactions : Over-bromination or elimination can occur if stoichiometry exceeds 1:1.

- Solvent Choice : Ethers stabilize intermediates better than polar solvents like THF.

Table 2: Bromination Reaction Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Brominating Agent | PBr₃ | |

| Solvent | Diethyl ether | |

| Temperature | −10°C to 25°C | |

| Yield | 75–80% |

Optimization of Reaction Conditions

Temperature Control

Low temperatures (0–5°C) are critical during esterification to prevent Michael addition or polymerization. For bromination, gradual warming ensures complete reaction without degradation.

Catalytic and Stoichiometric Additives

Solvent Systems

- Esterification : Dichloromethane’s low polarity prevents solvolysis of the acid chloride.

- Bromination : Diethyl ether’s low dielectric constant stabilizes ionic intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Peaks at δ 1.25 (d, 6H, CH(CH₃)₂), δ 4.91 (septet, 1H, OCH), δ 5.75 (s, 2H, CH₂Br), and δ 6.25–6.40 (m, 2H, CH=CH).

- ¹³C NMR : Signals at δ 165.8 (C=O), δ 122.5/140.2 (CH=CH), δ 69.5 (OCH), and δ 28.3 (CH₂Br).

High-Performance Liquid Chromatography (HPLC)

- Method : Reverse-phase C18 column, 60% water/40% acetonitrile, 0.6 mL/min flow rate.

- Retention Time : 8.2 minutes (purity >98%).

Industrial-Scale Considerations

US10011567B1 demonstrates scalability up to 500 kg using continuous flow reactors. Key adaptations include:

- In-line Mixing : Prevents hot spots during exothermic bromination.

- Automated pH Control : Ensures consistent acid scavenging.

Table 3: Scalability Challenges and Solutions

| Challenge | Solution | Source |

|---|---|---|

| Exothermic Reactions | Continuous flow reactors | |

| Purification | Short-path distillation | |

| Catalyst Recovery | Immobilized iridium on silica |

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(bromomethyl)but-2-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted esters or ethers.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: Alcohols or carboxylic acids are formed depending on the reaction conditions.

Scientific Research Applications

Propan-2-yl 2-(bromomethyl)but-2-enoate is an organic compound with a bromomethyl group attached to a but-2-enoate moiety and a propan-2-yl group (isopropyl) as its ester component. The presence of the bromomethyl group enhances its electrophilic character, making it suitable for various chemical transformations. Research suggests it has potential antimicrobial and anticancer properties. The bromomethyl group may enhance the compound's ability to interact with biological targets, potentially modulating enzyme activity or cellular signaling pathways. Ongoing studies aim to elucidate its mechanism of action and therapeutic potential against various pathogens and cancer cell lines.

Scientific Applications

This compound finds applications in various fields:

- Interaction studies Studies focus on how this compound interacts with various biological molecules. These studies are crucial for understanding its mechanism of action, particularly regarding enzyme inhibition or receptor modulation. Preliminary findings suggest that the compound may influence specific signaling pathways, which could be beneficial in developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(bromomethyl)but-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester moiety can undergo hydrolysis or transesterification, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Functional Group Differences

- This compound: Features an isopropyl ester and a bromomethyl group on a conjugated but-2-enoate backbone. The bulky isopropyl group introduces steric hindrance, while the α,β-unsaturation enhances electrophilicity.

- 2-Hydroxyethyl 2-Bromoisobutyrate (CAS 189324-13-8) : Contains a hydroxyethyl ester and a brominated isobutyrate group. The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the isopropyl variant .

- Methyl 2-(Bromomethyl)but-2-enoate: A methyl ester analog lacking the steric bulk of isopropyl. This smaller ester group may enhance reaction rates in nucleophilic substitutions but reduce thermal stability.

Physical and Chemical Properties

Q & A

Q. Methodological Guidance :

- Use differential scanning calorimetry (DSC) to validate phase transitions.

- Handle under inert atmospheres due to sensitivity to moisture and heat .

Basic: What synthetic routes are employed for preparing this compound?

Answer:

Common methods involve esterification and bromination:

Esterification : Reacting 2-(bromomethyl)but-2-enoic acid with propan-2-ol under acid catalysis.

Bromination : Allylic bromination of propan-2-yl but-2-enoate using N-bromosuccinimide (NBS) in CCl₄ .

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Purify via vacuum distillation to isolate the ester product .

Advanced: How can contradictions in thermochemical data for this compound be resolved?

Answer:

Discrepancies in thermochemical values (e.g., heat capacity, phase changes) arise from experimental setups. For instance:

| Property | Value 1 | Value 2 | Method | Reference |

|---|---|---|---|---|

| 39.60 cal/mol·K | 7.53 cal/mol·K | Calorimetry vs. Antoine Equation |

Q. Resolution Strategies :

- Cross-validate using multiple techniques (e.g., gas chromatography-mass spectrometry for purity checks).

- Calibrate instruments with reference standards (e.g., NIST-certified materials) .

Advanced: What crystallographic techniques elucidate the molecular structure, and how does SHELX enhance refinement?

Answer:

Techniques :

Q. SHELX Role :

Q. Best Practices :

- Collect high-resolution data (≤ 0.8 Å) to refine bromine positional parameters.

- Use SHELXPRO for macromolecular interfaces if studying co-crystals .

Basic: What spectroscopic methods characterize this compound?

Answer:

- IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O stretch) and 600 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 223 (C₈H₁₁BrO₂), with fragmentation patterns confirming the bromomethyl group .

Q. Protocol :

- Prepare dilute solutions (10% in CCl₄) for IR to avoid solvent interference.

- Use electron ionization (EI-MS) at 70 eV for clear fragmentation .

Advanced: How does the bromomethyl group influence nucleophilic substitution reactivity?

Answer:

The bromomethyl moiety acts as a leaving group, enabling:

- Sₙ2 Reactions : Steric hindrance from the but-2-enoate ester reduces Sₙ2 efficiency.

- Sₙ1 Pathways : Polar solvents (e.g., DMSO) stabilize carbocation intermediates, favoring Sₙ1 .

Q. Experimental Design :

- Compare reaction rates in protic vs. aprotic solvents.

- Use kinetic isotope effects (KIE) to distinguish mechanisms .

Advanced: What analytical approaches prioritize accuracy in decomposition pathway studies?

Answer:

- Thermogravimetric Analysis (TGA) : Quantifies mass loss at 100–200°C, correlating with bromide elimination.

- Gas Chromatography (GC) : Detects volatile decomposition products (e.g., HBr, propan-2-ol) .

Q. Data Validation :

- Pair with high-resolution LC-MS to identify non-volatile byproducts.

- Replicate under controlled atmospheres (N₂ vs. O₂) to assess oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.